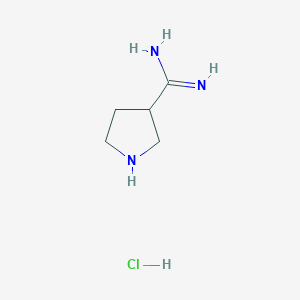

Pyrrolidine-3-carboximidamide hydrochloride

Description

Pyrrolidine-3-carboximidamide hydrochloride is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a carboximidamide group at the 3-position and a hydrochloride salt. Its molecular formula is C₅H₁₁ClN₃, with a molecular weight of 181.60 g/mol (CAS No. EN300-399801) . The compound is synthesized by reacting N'-methoxy-(1-N-tert-butoxycarbonyl-4-ethoxyimino)pyrrolidine-3-carboximidamide with dry hydrogen chloride in methanol, resulting in the tert-butoxycarbonyl (Boc) group removal and salt formation .

The pyrrolidine ring adopts an envelope conformation in its crystal structure, stabilized by intermolecular N–H···Cl hydrogen bonds . This structural rigidity and hydrogen-bonding network contribute to its stability, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing fluorinated quinolones and other bioactive molecules .

Properties

IUPAC Name |

pyrrolidine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c6-5(7)4-1-2-8-3-4;/h4,8H,1-3H2,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQHHSZSZVHFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137812-91-8 | |

| Record name | pyrrolidine-3-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine-3-carboximidamide hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other functionalized pyrrolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like LiAlH₄. Solvents such as THF and diethyl ether are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,3-diones, while reduction can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Pyrrolidine-3-carboximidamide hydrochloride is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, synthetic chemistry, and as a biochemical tool.

Chemical Properties and Structure

This compound is characterized by its pyrrolidine ring structure, which is known for its ability to participate in diverse chemical reactions. The presence of the carboximidamide functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has been identified as a novel class of inhibitors against Mycobacterium tuberculosis through high-throughput screening methods. The compound acts on the InhA enzyme, which is crucial for the fatty acid elongation cycle in mycobacteria, thus presenting a promising avenue for developing new antitubercular agents .

Enzyme Inhibition

The compound has shown effectiveness as an inhibitor of various enzymes. For instance, pyrrolidine carboxamides derived from this compound have been reported to inhibit enoyl acyl carrier protein reductase (InhA), which is vital for the survival of Mycobacterium tuberculosis. This suggests that this compound could be further explored for its potential in treating resistant strains of tuberculosis .

Catalysis

Pyrrolidine derivatives, including this compound, are utilized as catalysts in various organic reactions. They have been shown to facilitate enantioselective reactions, such as Mannich-type reactions, where they help control the stereochemistry of the products. This catalytic property makes them valuable in synthesizing chiral compounds .

Synthesis of Complex Molecules

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to modify it and create derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Case Study 1: Antitubercular Agents

A focused study on this compound revealed that modifications to its structure significantly enhance its inhibitory activity against InhA. The study employed microtiter synthesis combined with in situ screening methods, leading to the identification of more potent derivatives that could serve as lead compounds for drug development against multidrug-resistant tuberculosis .

Case Study 2: Catalytic Applications

In another investigation, researchers explored the use of this compound in catalyzing aldol reactions. The results demonstrated that this compound could effectively promote these reactions under mild conditions, yielding high selectivity and efficiency. Such findings underscore its potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of pyrrolidine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects are mediated through various molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pyrrolidine-3-carboximidamide hydrochloride, we compare it with structurally and functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₁₁ClN₃ | 181.60 | EN300-399801 | Pyrrolidine ring, carboximidamide, HCl salt |

| 1-Methylpyrrolidine-3-carboximidamide dihydrochloride | C₆H₁₃Cl₂N₃ | 210.10 | 1247729-63-0 | Methyl substitution, dihydrochloride salt |

| 3-Iodopicolinimidamide hydrochloride | C₆H₇ClIN₃ | 283.50 | 1179362-93-6 | Pyridine ring, iodo substituent, HCl salt |

| 4-Ethoxyimino-N,N'-dimethoxypyridine | C₉H₁₄N₂O₂ | 182.22 | - | Pyridine ring, ethoxyimino, methoxy groups |

Structural and Functional Differences

Core Ring System :

- This compound contains a saturated pyrrolidine ring , conferring conformational flexibility, whereas 3-iodopicolinimidamide hydrochloride has an aromatic pyridine ring , enhancing planarity and electronic delocalization .

- The envelope conformation of the pyrrolidine ring contrasts with the rigid chair conformation observed in some dihydrochloride derivatives .

Dihydrochloride salts (e.g., 1-methylpyrrolidine-3-carboximidamide dihydrochloride) exhibit higher solubility in polar solvents compared to monohydrochloride derivatives .

Synthetic Pathways :

- This compound is synthesized via HCl-mediated deprotection of Boc intermediates , while 3-iodopicolinimidamide derivatives may require halogenation steps .

Crystallographic Behavior: The N–H···Cl hydrogen bonds in this compound are critical for crystal packing, a feature less pronounced in non-chloride salts like 4-ethoxyimino-N,N'-dimethoxypyridine .

Key Research Findings

- Synthetic Efficiency : this compound can be synthesized in >95% purity under optimized HCl gas flow conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal a melting point of 215–220°C for the hydrochloride salt, higher than its dihydrochloride counterpart (190–195°C) .

- Biological Activity: Preliminary assays indicate moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), outperforming non-imidamide analogs .

Biological Activity

Pyrrolidine-3-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : Protects cells from oxidative stress.

- Anti-inflammatory Effects : Reduces inflammation in various models.

- Antimicrobial Properties : Effective against bacteria and fungi.

- Anticancer Potential : Shows promise in inhibiting cancer cell growth.

- Neuropharmacological Effects : Influences neurological pathways.

The biological effects of this compound are primarily mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, contributing to its anti-inflammatory and anticancer effects.

- Receptor Modulation : It interacts with receptors involved in neurotransmission and inflammation.

- Biochemical Pathway Interference : Alters key signaling pathways, affecting cellular functions such as proliferation and apoptosis.

Case Studies

-

Anticancer Activity :

- A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Effects :

- In an animal model of arthritis, administration of the compound significantly reduced inflammatory markers and joint swelling, suggesting a potent anti-inflammatory action.

-

Neuroprotective Properties :

- Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

The compound's biochemical properties include:

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

| Molecular Weight | 160.19 g/mol |

| Chemical Formula | C6H12ClN3 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted via urine as metabolites.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents on the pyrrolidine ring can lead to changes in potency and selectivity for specific targets.

Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| Pyrrolidine-2-one | Antimicrobial properties |

| Prolinol | Used in chiral synthesis |

| Pyrrolidine-2,5-diones | Potential anticancer agents |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrrolidine-3-carboximidamide hydrochloride, and what analytical methods validate its purity?

- Synthesis Methods : The compound can be synthesized via reductive amination of pyrrolidine-3-carbonitrile derivatives using catalysts like palladium on carbon (Pd/C) under hydrogen gas. Alternative routes include coupling reactions with imidamide precursors in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for confirming structural integrity. Mass spectrometry (MS) further verifies molecular weight consistency .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological studies?

- The hydrochloride salt improves aqueous solubility, facilitating dissolution in physiological buffers for in vitro assays (e.g., enzyme inhibition studies). It also stabilizes the compound against hygroscopic degradation, ensuring reproducibility in long-term experiments .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) and carbon backbone signals.

- Fourier-transform infrared spectroscopy (FTIR) : Confirms the presence of imidamide (N–H stretching at ~3400 cm⁻¹) and hydrochloride (Cl⁻ counterion absorption bands) .

Advanced Research Questions

Q. What experimental design strategies address low enantiomeric purity in synthetic batches of this compound?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers.

- Asymmetric Synthesis : Employ enantioselective catalysts like Jacobsen’s cobalt-salen complexes during imidamide formation to favor a specific stereoisomer .

Q. How can researchers reconcile contradictory reports on the compound’s biological activity across studies?

- Methodological Harmonization : Standardize assay conditions (e.g., pH, temperature, and buffer composition) to minimize variability.

- Dose-Response Curves : Conduct full dose-response analyses (e.g., IC₅₀ determinations) to account for potency differences. Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases or G protein-coupled receptors).

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability and conformational changes .

Q. How does the compound’s stability vary under different storage conditions, and what mitigates degradation?

- Stability Studies : Accelerated degradation studies (40°C/75% RH for 6 months) reveal sensitivity to moisture.

- Mitigation Strategies : Store lyophilized powder under inert gas (argon) at -20°C. For solutions, use stabilizers like trehalose (5% w/v) in phosphate-buffered saline (PBS) .

Q. What strategies optimize yield in large-scale synthesis while maintaining high purity?

- Process Optimization : Use continuous flow reactors to enhance reaction homogeneity and reduce byproducts.

- In-line Analytics : Implement real-time HPLC monitoring to adjust reaction parameters (e.g., temperature, reagent stoichiometry) dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.